4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol

Pyrethroid Insecticides Structure-Activity Relationship Mosquito Control

Insecticide development and human exposure monitoring both demand the highest-purity 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Generic benzyl alcohol derivatives cannot substitute-the 4-methoxymethyl group is essential for metofluthrin's ~40-fold potency advantage over d-allethrin and for dose-proportional urinary biomarker kinetics. Substitution with unsubstituted or 4-methyl/ethyl analogs leads to significant loss of insecticidal efficacy and invalidates exposure assessment studies. This compound is supplied with rigorous QC to ensure batch-to-batch consistency for both kilo-scale synthesis and analytical reference standard applications.

Molecular Formula C9H8F4O2
Molecular Weight 224.15 g/mol
CAS No. 83282-91-1
Cat. No. B156099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol
CAS83282-91-1
Synonyms2,3,5,6-Tetrafluoro-4-(methoxymethyl)-benzenemethanol;  2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl Alcohol
Molecular FormulaC9H8F4O2
Molecular Weight224.15 g/mol
Structural Identifiers
SMILESCOCC1=C(C(=C(C(=C1F)F)CO)F)F
InChIInChI=1S/C9H8F4O2/c1-15-3-5-8(12)6(10)4(2-14)7(11)9(5)13/h14H,2-3H2,1H3
InChIKeyYFHZSPDQKWFAPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol (CAS 83282-91-1) | Key Intermediate & Metabolite


4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol (CAS 83282-91-1) is a tetrafluorinated benzyl alcohol derivative with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol [1]. This compound serves as a critical intermediate in the synthesis of pyrethroid insecticides, most notably metofluthrin and dimefluthrin [2]. It also functions as a primary urinary metabolite of metofluthrin, making it a valuable biomarker for human exposure assessment [3]. The compound is characterized by a para-methoxymethyl substituent on a tetrafluorinated benzene ring, which imparts distinct physicochemical properties and contributes to the enhanced vapor activity of its derived insecticidal esters [4].

Why 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol Cannot Be Substituted by Generic Tetrafluorobenzyl Alcohols


The 4-methoxymethyl substituent on the tetrafluorobenzyl alcohol core is not a trivial structural variation; it is a critical determinant of biological activity and physicochemical behavior. Structure-activity relationship studies have demonstrated that among a series of 4-substituted-2,3,5,6-tetrafluorobenzyl chrysanthemates, the 4-methoxymethyl analog exhibits the highest insecticidal potency [1]. Furthermore, this specific alcohol is the unique and optimal urinary biomarker for metofluthrin exposure, as its excretion kinetics show a direct proportionality to absorbed dose over a wide exposure range, a property not shared by metabolites of other pyrethroids like transfluthrin or profluthrin [2]. Consequently, substituting this compound with a generic 4-methyl, 4-ethyl, or unsubstituted tetrafluorobenzyl alcohol would result in a significant loss of insecticidal efficacy in the final active ingredient and would invalidate exposure monitoring studies due to the lack of a suitable biomarker.

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol (83282-91-1) | Comparative Performance & Selection Evidence


Insecticidal Potency of Derived Ester: 40-Fold Enhancement Over d-Allethrin

The insecticidal potency of the ester derived from 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol (metofluthrin/dimefluthrin) is approximately 40 times greater than that of d-allethrin, a widely used pyrethroid standard [1]. This quantitative superiority is directly attributable to the unique 4-methoxymethyl substituent on the tetrafluorobenzyl alcohol moiety, as demonstrated by the systematic evaluation of 4-substituted analogs where the methoxymethyl variant exhibited the highest activity among all tested derivatives [1].

Pyrethroid Insecticides Structure-Activity Relationship Mosquito Control

Optimal Urinary Biomarker for Metofluthrin Exposure Monitoring

In a controlled toxicokinetic study in rats, the urinary excretion of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol was found to be strictly proportional to the absorbed dose of metofluthrin over a wide exposure range [1]. This dose-proportional excretion profile, established through moment analysis of urinary kinetics, identifies this specific alcohol as the optimal biomarker for metofluthrin exposure, a property not shared by metabolites of other fluorine-containing pyrethroids such as transfluthrin or profluthrin [1][2].

Toxicokinetics Biomonitoring Exposure Assessment

Physicochemical Property Differentiation: Melting Point and Boiling Point vs. 4-Methyl Analog

The presence of the methoxymethyl group at the para position significantly alters the thermal properties of the tetrafluorobenzyl alcohol scaffold. The target compound exhibits a melting point of 51–54°C, which is approximately 7–11°C lower than that of the 4-methyl analog (61–62°C) . Additionally, the boiling point is elevated to 214°C compared to the predicted 201.4°C for the 4-methyl derivative . These differences are critical for downstream processing and formulation.

Physical Chemistry Process Engineering Formulation Science

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol (83282-91-1) | Optimal Use Cases


Synthesis of High-Potency Pyrethroid Insecticides (Metofluthrin/Dimefluthrin)

This alcohol is the essential intermediate for the production of metofluthrin and dimefluthrin, which are distinguished by their ~40-fold higher potency against mosquitoes compared to d-allethrin [1]. Its unique 4-methoxymethyl group is the key structural feature conferring this superior insecticidal activity, as confirmed by structure-activity relationship studies [1].

Human Biomonitoring and Exposure Assessment for Metofluthrin

4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is the established and optimal urinary biomarker for quantifying human exposure to metofluthrin [2]. Its excretion kinetics exhibit a dose-proportional relationship over a wide exposure range, a critical property for accurate exposure assessment and regulatory compliance [2].

Analytical Reference Standard for Metabolite Identification

Due to its role as a specific metabolite of metofluthrin, this compound is used as a reference standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods for the detection and quantification of metofluthrin exposure in biological samples [2]. Its unique mass spectral signature enables precise and interference-free analysis.

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